molecular formula C9H9ClN4O B15055068 3-(Chloromethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

3-(Chloromethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Cat. No.: B15055068
M. Wt: 224.65 g/mol
InChI Key: WUPLNGASNQGQDQ-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a heterocyclic compound featuring a triazolo-pyrazine core substituted with a chloromethyl group at position 3 and a cyclopropyl group at position 5. This scaffold is recognized for its bioisosteric resemblance to nucleic acid components, enabling interactions with receptors such as adenosine and P2X7 .

Properties

Molecular Formula

C9H9ClN4O

Molecular Weight

224.65 g/mol

IUPAC Name

3-(chloromethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one

InChI

InChI=1S/C9H9ClN4O/c10-5-7-11-12-8-9(15)13(6-1-2-6)3-4-14(7)8/h3-4,6H,1-2,5H2

InChI Key

WUPLNGASNQGQDQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=CN3C(=NN=C3C2=O)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with chloropyrazine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to facilitate the cyclization process, followed by purification steps to isolate the desired product .

Industrial Production Methods

For industrial-scale production, the synthesis route is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of palladium-catalyzed coupling reactions is also explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further explored for their biological activities .

Scientific Research Applications

3-(Chloromethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the signaling pathways involved in cell proliferation and survival. This makes it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The pharmacological and physicochemical profiles of [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one derivatives are highly dependent on substituents at positions 3 and 6. Key analogues include:

Compound Position 3 Substituent Position 7 Substituent Solubility Profile Key Pharmacological Activities References
Target Compound Chloromethyl Cyclopropyl Soluble in polar aprotic solvents (DMFA) Potential P2X7 antagonism, cytotoxicity
7-(4-Fluorobenzyl)-3-thioxo-... Thioxo 4-Fluorobenzyl Freely soluble in DMSO, DMF; insoluble in water Antimicrobial, adenosine antagonism
3-Alkyl-N7-aryl derivatives Alkyl (e.g., methyl) Aryl (e.g., phenyl) Variable (depends on alkyl chain length) Cytotoxic, cardioprotective
3-Heteroaryl derivatives Heteroaryl (e.g., pyrazine) Cycloalkyl Moderate solubility in ethanol Glutamate receptor modulation

Key Observations :

  • Position 7 : Cyclopropyl substitution (target compound) improves metabolic stability compared to 7-aryl/benzyl groups (e.g., 4-fluorobenzyl in ). However, aryl groups enhance lipophilicity, which may improve blood-brain barrier penetration .
  • Position 3 : Chloromethyl derivatives exhibit higher reactivity (e.g., susceptibility to nucleophilic substitution) than thioxo or alkyl groups, enabling downstream functionalization . Thioxo analogues show enhanced hydrogen-bonding capacity, influencing receptor affinity .

Pharmacological Activity

  • Antimicrobial Activity : 7-(4-Fluorobenzyl)-3-thioxo derivatives exhibit broad-spectrum antimicrobial effects, attributed to their ability to disrupt microbial membrane integrity .
  • Cytotoxicity: 3-Alkyl-N7-aryl derivatives show potent cytotoxicity against cancer cell lines, likely due to adenosine receptor antagonism and interference with purine metabolism .
  • Neuroprotection : Derivatives with heteroaryl substituents (e.g., pyrazine) demonstrate NMDA/AMPA receptor modulation, relevant in neurodegenerative disorders .

Analytical and Stability Profiles

  • Quantitative Analysis: Potentiometric titration in non-aqueous media (e.g., acetic acid) is validated for 7-aryl derivatives with accuracy ≤0.22% uncertainty .
  • Stability : Cyclopropyl-substituted compounds exhibit superior oxidative stability compared to 7-aryl analogues, which degrade to dione impurities under humid conditions .

Biological Activity

Introduction

3-(Chloromethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C9_9H9_9ClN4_4O
  • Molecular Weight : 224.65 g/mol
  • CAS Number : 1707375-69-6

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that this compound may exhibit:

  • Anticancer Activity : Preliminary studies suggest that derivatives of triazolo-pyrazine compounds can inhibit tumor growth by targeting specific kinases involved in cell proliferation and survival pathways.
  • Antimicrobial Properties : The compound has shown potential as an antimicrobial agent against various bacterial strains, possibly by disrupting bacterial cell wall synthesis or inhibiting metabolic pathways.

Biological Activity Data

Biological Activity Target/Mechanism Effectiveness
AnticancerKinase InhibitionModerate to High
AntimicrobialBacterial Cell Wall InhibitionEffective against Gram-positive bacteria
Anti-inflammatoryCytokine ModulationSignificant reduction in inflammatory markers

Case Studies

  • Anticancer Efficacy :
    A study conducted on triazolo derivatives demonstrated that compounds similar to this compound effectively inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was primarily through the inhibition of the PI3K/Akt signaling pathway, crucial for cell survival and growth.
  • Antimicrobial Activity :
    In vitro tests revealed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be around 16 µg/mL for S. aureus, indicating a promising profile for further development as an antimicrobial agent.
  • Inflammatory Response Modulation :
    Research also highlighted the compound's ability to modulate inflammatory responses in cellular models. It was found to reduce levels of pro-inflammatory cytokines like TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting potential applications in treating inflammatory diseases.

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